Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3’ position of the biphenyl structure and an ethyl ester group at the 4-carboxylate position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate typically involves the bromination of biphenyl derivatives followed by esterification. One common method is the bromination of 1,1’-biphenyl using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3’-bromo-1,1’-biphenyl is then subjected to esterification with ethyl chloroformate in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of 3’-bromo-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3’-bromo-[1,1’-biphenyl]-4-methanol.
Coupling: Formation of biaryl compounds with extended conjugation.
Scientific Research Applications
Ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other functional groups. Additionally, the ester group can participate in hydrolysis and transesterification reactions .
Comparison with Similar Compounds
Ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate can be compared with other similar compounds:
Ethyl 4-bromo-[1,1’-biphenyl]-4-carboxylate: Similar structure but with bromine at the 4-position.
Ethyl 3-chloro-[1,1’-biphenyl]-4-carboxylate: Chlorine atom instead of bromine.
Ethyl 3’-bromo-[1,1’-biphenyl]-2-carboxylate: Carboxylate group at the 2-position instead of 4-position.
The uniqueness of ethyl 3’-bromo-[1,1’-biphenyl]-4-carboxylate lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
Molecular Formula |
C15H13BrO2 |
---|---|
Molecular Weight |
305.17 g/mol |
IUPAC Name |
ethyl 4-(3-bromophenyl)benzoate |
InChI |
InChI=1S/C15H13BrO2/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10H,2H2,1H3 |
InChI Key |
YUZKYQYOELXELJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.